![molecular formula C8H12N2O2 B12894914 (R)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12894914.png)
(R)-[1,3'-Bipyrrolidine]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a dione group. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the reaction of pyrrolidine with a suitable dione precursor under controlled conditions. One common method includes the use of chlorosulfonic acid in dichloromethane at low temperatures (0-5°C) to facilitate the formation of the desired product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-[1,3’-Bipyrrolidine]-2,2’-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound. The use of solid acid catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
®-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ®-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (R,R)-2,2’-Bipyrrolidine
- (S,S)-2,2’-Bipyrrolidine
- (R,R)-2,2’-Bipyrrolidine L-tartrate trihydrate
Uniqueness
®-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of the dione group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in catalysis and synthesis .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-[(3R)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m1/s1 |
InChI Key |
GYOYRRFSEXNPCH-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)[C@@H]2CCNC2=O |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


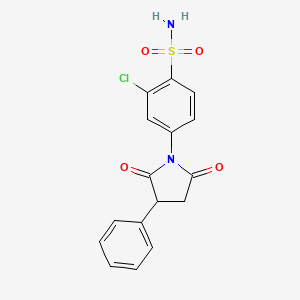
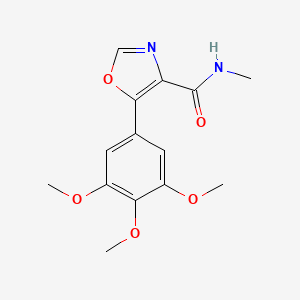

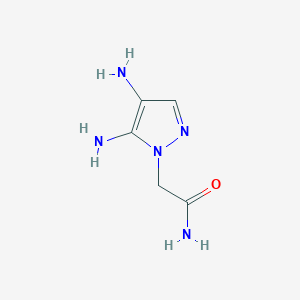
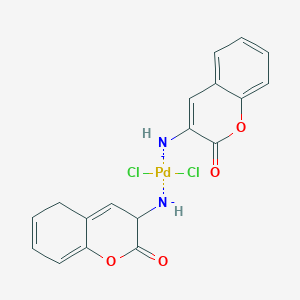
![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
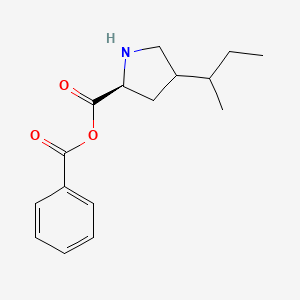
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
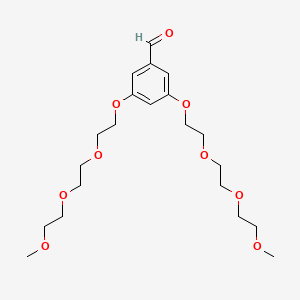
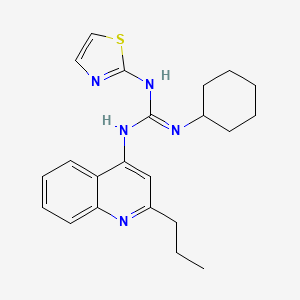
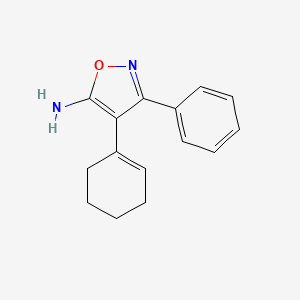
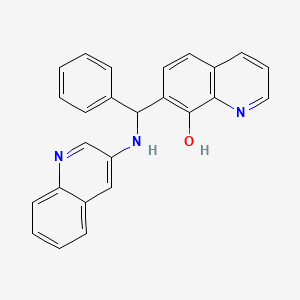

![4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide](/img/structure/B12894913.png)
